

2-Amino-5-bromopyridin-3-ol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromopyridin-3-OL

Cat. No.: B1280607

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An In-depth Technical Guide on the Core Chemical Properties of **2-Amino-5-bromopyridin-3-ol**

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Amino-5-bromopyridin-3-ol**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2-Amino-5-bromopyridin-3-ol is a substituted pyridine derivative recognized for its role as a versatile intermediate in the synthesis of various biologically active molecules.^[1] Its structural features, including the amino, bromo, and hydroxyl groups, allow it to participate in a wide range of chemical reactions.^[1]

Physicochemical Data

The fundamental physicochemical properties of **2-Amino-5-bromopyridin-3-ol** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1][2][3][4]
Molecular Weight	189.01 g/mol	[1][2]
CAS Number	39903-01-0	[1][2][3][5]
Appearance	Off-white to light brown solid	[1][5]
Melting Point	205-208 °C	[6]
Solubility	Slightly soluble in water	[5]
Purity	Typically ≥95%, with grades up to ≥99% (HPLC) available	[1][3][5]
Storage Conditions	Store at 0-8°C or room temperature	[1][3]

Spectral Data

While specific spectral data for **2-Amino-5-bromopyridin-3-ol** is not readily available in the provided results, related compounds offer insight into the expected analytical profile. For instance, spectral information including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is available for the related compound 2-Amino-5-bromopyridine.[7] For 2-Amino-5-bromo-6-chloropyridin-3-ol, ¹H NMR, IR, and MS data are also documented.[8] Researchers can expect to find characteristic peaks corresponding to the aromatic pyridine ring, the amino group, and the hydroxyl group, with the bromine atom influencing the electronic environment.

Experimental Protocols: Synthesis

Multiple synthetic routes for **2-Amino-5-bromopyridin-3-ol** have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.

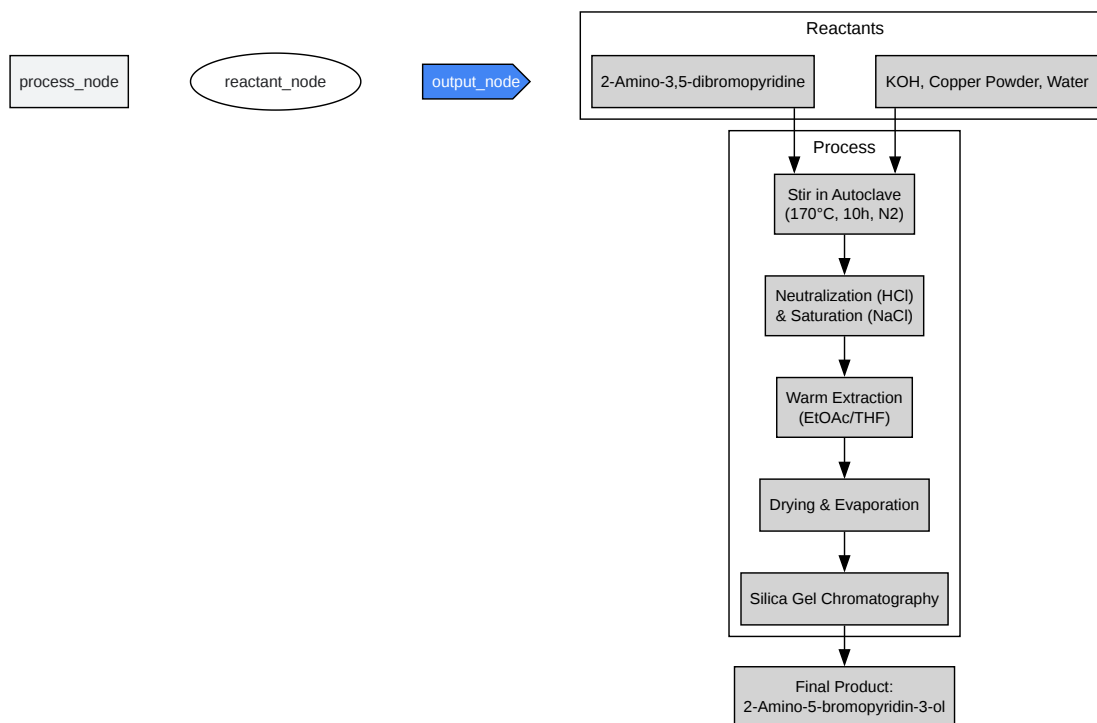
Method 1: Hydrolysis of Dibrominated Precursor

This protocol involves the nucleophilic substitution of a bromine atom with a hydroxyl group under high temperature and pressure.

Detailed Methodology:

- A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is prepared in an autoclave.[6]
- The mixture is stirred for 10 hours at 170°C under a nitrogen atmosphere.[6]
- After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[6]
- The product is extracted three times with a warm ethyl acetate/tetrahydrofuran mixture (9:1). [6]
- The combined organic extracts are dried with sodium sulphate, filtered, and the solvent is evaporated.[6]
- The residue is purified via silica gel chromatography to yield 2-amino-3-hydroxy-5-bromopyridine.[6]

Diagram 1: Synthesis via Hydrolysis of Dibrominated Precursor





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- To cite this document: BenchChem. [2-Amino-5-bromopyridin-3-ol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280607#2-amino-5-bromopyridin-3-ol-chemical-properties]

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